1-(Bromo(phenyl)methyl)-4-iodobenzene 1-(Bromo(phenyl)methyl)-4-iodobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC20332404
InChI: InChI=1S/C13H10BrI/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H
SMILES:
Molecular Formula: C13H10BrI
Molecular Weight: 373.03 g/mol

1-(Bromo(phenyl)methyl)-4-iodobenzene

CAS No.:

Cat. No.: VC20332404

Molecular Formula: C13H10BrI

Molecular Weight: 373.03 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromo(phenyl)methyl)-4-iodobenzene -

Specification

Molecular Formula C13H10BrI
Molecular Weight 373.03 g/mol
IUPAC Name 1-[bromo(phenyl)methyl]-4-iodobenzene
Standard InChI InChI=1S/C13H10BrI/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H
Standard InChI Key HEVULGYLAZIQBH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)Br

Introduction

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 1-(bromo(phenyl)methyl)-4-iodobenzene is achieved through halogenation and cross-coupling strategies. A feasible route involves:

  • Friedel-Crafts Bromination: Bromination of 4-iodotoluene using Br2\text{Br}_2 in the presence of AlCl3\text{AlCl}_3 to introduce the bromomethyl group .

  • Palladium-Catalyzed Coupling: A Heck-type reaction to attach the phenyl group, as demonstrated in analogous systems .

A reported procedure from LookChem involves coupling 4-iodobenzyl bromide with phenylboronic acid under Suzuki-Miyaura conditions, yielding the target compound in moderate yields .

Optimization Challenges

  • Steric Hindrance: The bulky iodine substituent reduces reaction rates in cross-coupling steps, necessitating elevated temperatures (110–120°C) .

  • Halogen Exchange: Competing side reactions, such as iodine-bromine exchange, require careful control of catalytic systems (e.g., Pd(PPh3_3)4_4) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s dual halogen functionality enables sequential functionalization. For instance:

  • Anticancer Agents: The iodine atom serves as a leaving group in Buchwald-Hartwig aminations to generate aryl amines, precursors to kinase inhibitors .

  • Antiviral Compounds: Bromine participates in nucleophilic substitutions to introduce heterocyclic moieties .

Material Science

1-(Bromo(phenyl)methyl)-4-iodobenzene is a precursor to liquid crystal display (LCD) materials. In a patented method, it undergoes Ullmann coupling with fluorinated phenyl groups to produce mesogenic compounds for TN-TFT displays .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.

  • Green Chemistry Approaches: Replacing toxic halogenation reagents with electrochemical methods.

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